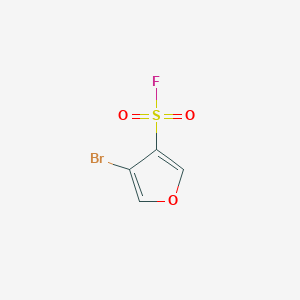

4-Bromofuran-3-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

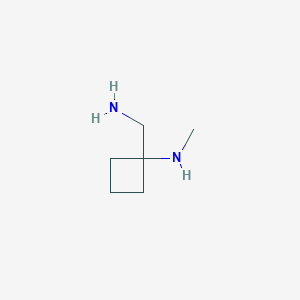

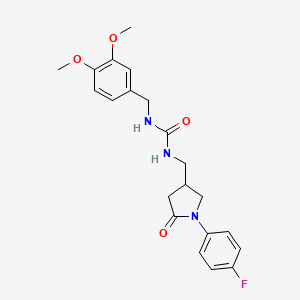

“4-Bromofuran-3-sulfonyl fluoride” is a chemical compound with a molecular weight of 229.03 .

Synthesis Analysis

Sulfonyl fluorides, such as “4-Bromofuran-3-sulfonyl fluoride”, have been the subject of significant research in recent years . New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .

Molecular Structure Analysis

The IUPAC name for “4-Bromofuran-3-sulfonyl fluoride” is the same as its common name . Its InChI code is 1S/C4H2BrFO3S/c5-3-1-9-2-4(3)10(6,7)8/h1-2H .

Chemical Reactions Analysis

Sulfonyl fluorides, including “4-Bromofuran-3-sulfonyl fluoride”, are used as electrophilic warheads by both medicinal chemists and chemical biologists . They have diverse applications and are resistant to hydrolysis under physiological conditions .

Physical And Chemical Properties Analysis

“4-Bromofuran-3-sulfonyl fluoride” has a molecular weight of 229.03 .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Bromofuran-3-sulfonyl fluoride serves as a valuable building block in organic synthesis. Its unique reactivity allows for the introduction of sulfonyl fluoride functionality into complex molecules. Researchers often employ it to create novel compounds with specific properties or to modify existing structures. The sulfonyl fluoride group can participate in various reactions, such as nucleophilic substitutions and cross-coupling reactions, leading to the synthesis of diverse organic molecules .

Chemical Biology

In chemical biology, 4-Bromofuran-3-sulfonyl fluoride finds applications as a versatile probe for studying enzyme activity and protein function. It selectively reacts with nucleophilic residues (such as serine, cysteine, and tyrosine) in proteins, irreversibly labeling them. Researchers use this covalent modification to investigate enzyme mechanisms, identify active sites, and explore protein-protein interactions. The sulfonyl fluoride warhead provides a powerful tool for target-specific labeling and proteomic studies .

Drug Discovery

The sulfonyl fluoride moiety plays a crucial role in drug development. Medicinal chemists utilize 4-Bromofuran-3-sulfonyl fluoride to design irreversible inhibitors for enzymes involved in disease pathways. By selectively binding to active sites, these inhibitors can block enzymatic activity, potentially leading to therapeutic effects. Examples include protease inhibitors for treating viral infections and kinase inhibitors for cancer therapy. The stability and specificity of sulfonyl fluoride-based drugs make them promising candidates in drug discovery .

Materials Science

Researchers explore the use of sulfonyl fluorides in materials science due to their unique properties. 4-Bromofuran-3-sulfonyl fluoride can serve as a functional group for modifying polymers, surfaces, and nanoparticles. By incorporating sulfonyl fluoride units into materials, scientists can enhance their stability, reactivity, and compatibility with other components. Applications range from designing self-healing materials to creating functional coatings for biomedical devices .

Bioorthogonal Chemistry

Bioorthogonal reactions allow researchers to selectively label biomolecules within complex biological systems without interfering with native processes. 4-Bromofuran-3-sulfonyl fluoride serves as an excellent bioorthogonal handle due to its reactivity with specific amino acid residues. Scientists use it for site-specific protein labeling, imaging, and tracking cellular processes. The bioorthogonal chemistry enabled by sulfonyl fluorides contributes to our understanding of cellular dynamics and disease mechanisms .

Fragment-Based Drug Screening

Sulfonyl fluorides, including 4-Bromofuran-3-sulfonyl fluoride, act as valuable warheads in fragment-based drug discovery. These small, low-molecular-weight compounds bind to protein targets, serving as starting points for drug development. Researchers screen libraries of fragments containing sulfonyl fluoride groups to identify potential lead compounds. The stability and covalent nature of the interaction enhance the chances of success in subsequent optimization steps .

Zukünftige Richtungen

The field of S(VI) fluoride chemistry, which includes “4-Bromofuran-3-sulfonyl fluoride”, has witnessed incredible growth driven by transformational method development and applications . The future of this field looks promising with the potential for further exploration of chemical space through click chemistry .

Eigenschaften

IUPAC Name |

4-bromofuran-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrFO3S/c5-3-1-9-2-4(3)10(6,7)8/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLARRSUFEPMDAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CO1)Br)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrFO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromofuran-3-sulfonyl fluoride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-Methylpropyl)oxan-3-yl]prop-2-enamide](/img/structure/B2981410.png)

![3-(5-bromo-2-hydroxyphenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2981414.png)

![Ethyl 5-(3-bromobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2981415.png)

![4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-2-pyrrolidinone](/img/structure/B2981425.png)

![N-(2,4-dimethylphenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2981427.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2981428.png)